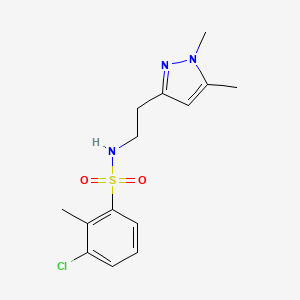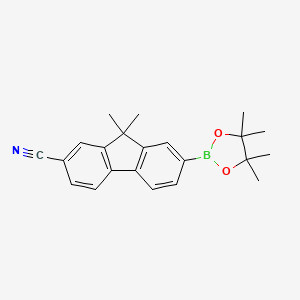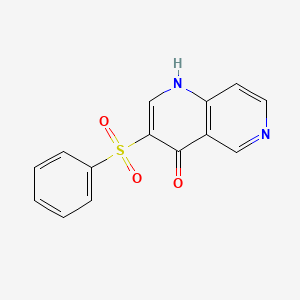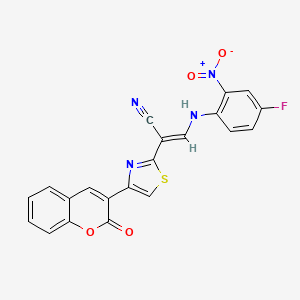
3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide is a chemical compound that has been widely studied in scientific research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Scientific Research Applications
Enabling Novel Organic Syntheses
Sulfonamide compounds, similar in structure to the specified chemical, have facilitated the development of novel organic synthesis pathways. For instance, sulfonamide groups have been utilized to enable ring-forming cascades, leading to the synthesis of complex molecules like [1,4]oxazepine-based carbonic anhydrase inhibitors, demonstrating their utility in constructing polycyclic structures with potential therapeutic relevance (Sapegin et al., 2018).
Advancements in Medicinal Chemistry
Research has shown that sulfonamide derivatives can significantly impact medicinal chemistry, including their incorporation into mixed-ligand copper(II) complexes. These complexes have been explored for DNA binding, DNA cleavage, genotoxicity, and anticancer activity, demonstrating the role of the sulfonamide derivative in modulating biological interactions and potential therapeutic applications (González-Álvarez et al., 2013).
Contributions to Antimicrobial and Antifungal Research
Sulfonamide compounds have been synthesized and tested for their antimicrobial and antifungal activities. For example, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed significant activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as lead compounds for developing new antimicrobial agents (Hassan, 2013).
Exploration in Material Science
In material science, sulfonamide compounds have been employed to functionalize polymeric materials. The synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) demonstrates the potential of sulfonamide-containing polymers in various applications, including the development of novel materials with specific chemical and physical properties (Hori et al., 2011).
properties
IUPAC Name |
3-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-10-9-12(17-18(10)3)7-8-16-21(19,20)14-6-4-5-13(15)11(14)2/h4-6,9,16H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCODXFFVANQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2762414.png)




![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)
![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)
![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)


